molecular formula C8H5BrOS B2857186 5-bromobenzo[b]thiophen-3(2H)-one CAS No. 163449-72-7

5-bromobenzo[b]thiophen-3(2H)-one

Cat. No. B2857186
CAS RN: 163449-72-7
M. Wt: 229.09
InChI Key: JDNHIUBOBYGRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromobenzo[b]thiophen-3(2H)-one is a chemical compound with the molecular formula C8H5BrOS . It is a derivative of benzo[b]thiophene . The compound appears as white to cream to pale orange crystals or powder .


Synthesis Analysis

The synthesis of 3-(hetero)aryl-substituted benzo[b]thieno[2,3-d]thiophenes, which are structurally similar to 5-bromobenzo[b]thiophen-3(2H)-one, has been achieved using the Fiesselmann thiophene synthesis . This method involves the Friedel–Crafts acylation of (hetero)arenes with easily accessible 3-chlorobenzo[b]thiophene-2-carbonyl chlorides to afford 3-chloro-2-(hetero)aroylbenzo[b]thiophenes .


Molecular Structure Analysis

The molecular structure of 5-bromobenzo[b]thiophen-3(2H)-one consists of a benzo[b]thiophene core with a bromine atom attached at the 5-position .


Chemical Reactions Analysis

Bromination of 2,3-dibromobenzo[b]thiophen in chloroform or acetic acid gives the 2,3,6-tribromo-derivative; nitration gives a mixture of 2,3,6-tribromo-(25%), 2,3,4-tribromo-(3%), 2,3-dibromo-6-nitro-(32%), and 2,3-dibromo-4-nitrobenzo[b]thiophen (36%) .


Physical And Chemical Properties Analysis

5-bromobenzo[b]thiophen-3(2H)-one is a white to cream to pale orange solid . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the literature .

Scientific Research Applications

Organic Semiconductors

5-bromobenzo[b]thiophen-3(2H)-one: derivatives have been synthesized and utilized as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs). These compounds exhibit p-channel behavior, demonstrating hole mobility and a current on/off ratio that is significant for the development of flexible electronic devices .

Electrochemical Synthesis

The compound serves as a precursor in the electrochemical synthesis of benzothiophene motifs. This method is particularly important for the development of efficient methods for constructing benzothiophene derivatives, which have diverse applications in medicinal chemistry and materials science .

Safety and Hazards

The safety data sheet for 5-bromobenzo[b]thiophen-3(2H)-one indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

5-bromo-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrOS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNHIUBOBYGRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(S1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromobenzo[b]thiophen-3(2H)-one

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